Thiamine pyrophosphate

Vue d'ensemble

Description

Thiamine pyrophosphate, also known as thiamine diphosphate or cocarboxylase, is a derivative of thiamine (vitamin B1). It is a crucial cofactor present in all living systems, where it catalyzes several biochemical reactions. This compound is synthesized in the cytosol and is required for the activity of various enzymes, including transketolase in the cytosol and pyruvate dehydrogenase, oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenases in the mitochondria .

Méthodes De Préparation

Thiamine pyrophosphate is produced by the enzyme thiamine diphosphokinase, which catalyzes the phosphorylation of thiamine using adenosine triphosphate (ATP) as a phosphate donor. The synthetic route involves the reaction of thiamine with adenosine triphosphate in the presence of thiamine diphosphokinase, resulting in the formation of this compound and adenosine monophosphate .

Industrial production methods typically involve microbial fermentation processes, where thiamine is produced by microorganisms such as bacteria and yeast. The thiamine is then converted to this compound through enzymatic phosphorylation .

Analyse Des Réactions Chimiques

Thiamine pyrophosphate undergoes various types of reactions, including decarboxylation, transketolation, and oxidation-reduction reactions. The thiazole ring in this compound is the reactive portion of the molecule, capable of forming a carbanion by donating its proton. This carbanion is stabilized by the positive charge on the adjacent nitrogen atom, making the reaction more favorable .

Common reagents and conditions used in these reactions include:

The major products formed from these reactions include acetyl-CoA, succinyl-CoA, and ribose-5-phosphate, which are critical intermediates in cellular metabolism .

Applications De Recherche Scientifique

Biochemical Roles of Thiamine Pyrophosphate

TPP is integral to several metabolic pathways, particularly in carbohydrate metabolism. It catalyzes reactions involving decarboxylation and transketolase activities, which are essential for energy production and biosynthesis. Key enzymatic functions include:

- Pyruvate Dehydrogenase Complex : Converts pyruvate into acetyl-CoA, linking glycolysis to the citric acid cycle.

- Alpha-Ketoglutarate Dehydrogenase Complex : Facilitates the conversion of alpha-ketoglutarate to succinyl-CoA in the citric acid cycle.

- Transketolase : Plays a role in the pentose phosphate pathway, crucial for nucleotide synthesis.

This compound in Neuroprotection

A study investigated the neuroprotective effects of TPP against oxidative stress induced by cisplatin in rat brain tissue. The results indicated that TPP significantly reduced levels of malondialdehyde (a marker of oxidative stress) compared to thiamine alone. The study concluded that TPP has a protective role against cisplatin-induced neurotoxicity, highlighting its potential therapeutic application in neurodegenerative conditions .

| Group | Malondialdehyde Levels (μmol/g protein) |

|---|---|

| Cisplatin Only (Control) | 11 ± 1.4 |

| Thiamine Group | 9 ± 0.5 |

| TPP + Cisplatin Group | 3 ± 0.5 |

| Healthy Control Group | 2.2 ± 0.48 |

This compound in Plant Physiology

Research has shown that exogenous application of thiamine affects gene expression related to thiamine biosynthesis in oil palm seedlings. Specifically, TPP application resulted in a significant downregulation of the ThiC gene, which is involved in thiamine biosynthesis. This suggests that TPP can modulate metabolic pathways in plants, potentially enhancing growth and resilience .

This compound and Cardiovascular Health

A study focusing on thiamine deficiency found that TPP supplementation improved cardiac function in animal models with induced cardiomyopathy. The findings suggest that TPP plays a critical role in maintaining cardiovascular health by supporting mitochondrial function and reducing oxidative stress .

Mécanisme D'action

Thiamine pyrophosphate exerts its effects by acting as a coenzyme for various enzymes involved in carbohydrate metabolism. The thiazole ring of this compound forms a carbanion, which acts as a nucleophile in enzymatic reactions. This carbanion attacks the carbonyl carbon of substrates, facilitating decarboxylation and transketolation reactions .

The molecular targets of this compound include enzymes such as pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase. These enzymes play critical roles in the citric acid cycle, glycolysis, and the pentose phosphate pathway, which are essential for cellular energy production and biosynthesis .

Comparaison Avec Des Composés Similaires

Thiamine pyrophosphate is unique among thiamine derivatives due to its role as a coenzyme in several key metabolic pathways. Similar compounds include:

Thiamine monophosphate: A precursor to this compound, involved in thiamine metabolism.

Thiamine triphosphate: Another thiamine derivative with potential roles in cellular signaling and energy metabolism.

Thiamine analogues: Synthetic compounds designed to mimic the structure and function of this compound, used as inhibitors of this compound-dependent enzymes.

This compound’s ability to stabilize carbanions and facilitate key metabolic reactions distinguishes it from other thiamine derivatives and analogues .

Activité Biologique

Thiamine pyrophosphate (TPP), the active form of vitamin B1 (thiamine), plays a crucial role in various biological processes, particularly in energy metabolism. This article delves into the biological activities of TPP, highlighting its enzymatic functions, clinical significance, and recent research findings.

1. Role as a Cofactor

TPP serves as a coenzyme for several key enzymes involved in carbohydrate metabolism, including:

- Pyruvate dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

- Alpha-ketoglutarate dehydrogenase : Involved in the citric acid cycle, facilitating the decarboxylation of alpha-ketoglutarate.

- Branched-chain alpha-keto acid dehydrogenase : Important for the metabolism of branched-chain amino acids.

The presence of TPP is essential for these enzymatic reactions, which are critical for energy production and metabolic homeostasis .

2.1 Energy Metabolism

TPP is vital for the decarboxylation reactions that convert carbohydrates and amino acids into energy. Its deficiency can lead to impaired glucose metabolism and neurological dysfunction, as seen in conditions like Wernicke-Korsakoff syndrome .

2.2 Antioxidant Properties

Recent studies have demonstrated that TPP possesses antioxidant properties. For instance, TPP administration significantly reduced oxidative liver damage induced by cisplatin in rat models, while thiamine alone did not exhibit this protective effect . The following table summarizes the findings related to oxidative stress:

| Group | Malondialdehyde (μmol/g protein) | Total Glutathione (nmol/g protein) | 8-OH/Gua (pmol/L) |

|---|---|---|---|

| Cisplatin Only (CG) | 11 ± 1.4 | 2 ± 0.7 | 2.7 ± 0.4 |

| Thiamine (TG) | 9 ± 0.5 | 2.8 ± 0.4 | 2.5 ± 0.5 |

| TPP + Cisplatin (TPG) | 3 ± 0.5 | 7 ± 0.8 | 1.1 ± 0.3 |

| Healthy Group (HG) | 2.2 ± 0.48 | 9 ± 0.6 | 0.9 ± 0.3 |

This data indicates that TPP effectively mitigates oxidative stress, suggesting its potential therapeutic applications in conditions characterized by oxidative damage .

3.1 Thiamine Pyrophosphokinase Deficiency

Thiamine pyrophosphokinase (TPK) deficiency is a rare genetic disorder leading to severe neurological symptoms due to impaired TPP synthesis. Recent case studies highlighted two patients with distinct phenotypes and varying responses to thiamine supplementation . The clinical outcomes underscore the importance of early diagnosis and tailored treatment approaches based on genetic variants.

3.2 Use in Athletic Performance

In veterinary medicine, TPP has been studied for its effects on athletic horses during intense exercise. A clinical trial demonstrated that TPP administration reduced serum lactate levels, suggesting improved energy metabolism during physical exertion .

4. Conclusion

This compound is a vital cofactor with significant biological activity impacting energy metabolism and oxidative stress management. Its clinical relevance is underscored by conditions such as TPK deficiency and its potential benefits in enhancing athletic performance.

5. Future Directions

Further research is needed to explore the full spectrum of TPP's biological activities and its therapeutic potential across various medical fields, including neurology and sports medicine.

Propriétés

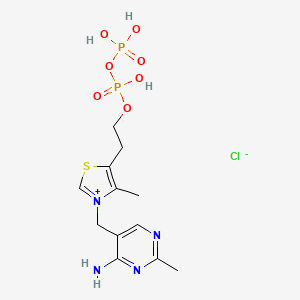

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVCLPJQTZXJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O7P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046262 | |

| Record name | Cocarboxylase chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] | |

| Record name | Cocarboxylase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

154-87-0 | |

| Record name | Thiamine pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cocarboxylase [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cocarboxylase chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cocarboxylase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COCARBOXYLASE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK8K8EVIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thiamine pyrophosphate interact with its target enzymes?

A1: TPP acts as a coenzyme for several critical enzymes involved in carbohydrate metabolism. It binds to these enzymes, typically through non-covalent interactions, and facilitates the decarboxylation of alpha-keto acids, including pyruvate and alpha-ketoglutarate. [, ]

Q2: What are the downstream effects of this compound deficiency?

A2: TPP deficiency impairs the activity of key enzymes in carbohydrate metabolism, such as pyruvate dehydrogenase and transketolase. This can lead to the accumulation of pyruvate and lactate, potentially causing lactic acidosis and energy depletion, particularly affecting tissues with high glucose dependence like the brain and heart. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of TPP is C12H19N4O7P2S, and its molecular weight is 425.33 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, TPP exhibits characteristic absorption spectra in the UV-Vis region. Researchers have used circular dichroism spectroscopy to quantitatively determine TPP concentrations, even in the presence of other compounds like dihydroxyethylthis compound. [, ]

Q5: How stable is this compound under different conditions?

A5: TPP stability is influenced by factors such as pH, temperature, and the presence of metal ions. Studies have investigated its stability during storage and in various formulations. [, ]

Q6: What is the role of this compound in decarboxylation reactions?

A6: TPP facilitates the decarboxylation of alpha-keto acids by acting as an electron sink. Its thiazolium ring plays a crucial role in this process by forming a reactive intermediate with the substrate. [, ]

Q7: Are there any known instances of this compound exhibiting catalytic selectivity?

A7: Yes, research suggests that the enzyme pyruvate dehydrogenase complex (PDC) from pigeon breast muscle exhibits half-of-the-sites reactivity with 2-hydroxyethyl this compound, indicating a degree of selectivity in substrate binding and catalysis. []

Q8: Beyond its role as a coenzyme, are there other applications of this compound?

A8: Research has explored the potential therapeutic benefits of TPP, such as mitigating the ototoxic effects of cisplatin, a chemotherapy drug. [, ]

Q9: Have there been any computational studies on this compound and its interactions?

A9: Yes, researchers have used computational methods to investigate the binding of TPP analogs to the eukaryotic riboswitch, providing insights into the structural basis of their interactions. []

Q10: How does the structure of this compound relate to its activity?

A10: Modifications to the TPP structure can significantly impact its activity. For instance, replacing the 4'-amino group renders the molecule inactive as a cofactor for pyruvate decarboxylase in both oxidative and non-oxidative reactions. [] The substitution of amino acids around the phosphorylation site of branched-chain alpha-ketoacid dehydrogenase also affects its catalytic activity and phosphorylation by its kinase. []

Q11: What strategies are employed to improve the stability and bioavailability of this compound in pharmaceutical formulations?

A11: Various formulation approaches, including encapsulation techniques and the use of stabilizers, are being investigated to enhance TPP's stability and delivery. []

Q12: Are there specific regulatory guidelines for this compound use in pharmaceutical products?

A12: While TPP itself is generally recognized as safe, specific regulations and guidelines depend on its intended use and the regulatory bodies of different countries. []

Q13: What is the evidence supporting the protective effect of this compound against cisplatin-induced ototoxicity?

A13: Studies on guinea pig models have demonstrated that administering TPP systemically provided significant protection against cisplatin-induced damage to the cochlea. []

Q14: Can you elaborate on the research investigating the role of this compound in preventing infertility associated with ovarian ischemia-reperfusion injury in diabetic rats?

A14: A study focusing on diabetic rat models revealed that TPP successfully prevented infertility resulting from ovarian ischemia-reperfusion injury. Interestingly, this protective effect was not solely attributed to its antioxidant activity, suggesting additional mechanisms might be involved. []

Q15: Has there been any research on this compound's potential in treating gastrointestinal complications?

A15: Research indicates that TPP effectively mitigates methotrexate-induced oxidative damage in rat gastric tissue, highlighting its potential in addressing gastrointestinal complications associated with certain medications. []

Q16: Are there any known cases of resistance to this compound or its analogs?

A16: The research papers provided do not specifically address resistance mechanisms related to TPP or its analogs.

Q17: Are there any biomarkers that can be used to monitor this compound levels or predict its efficacy?

A17: While erythrocyte transketolase activity has been used to assess thiamine status, the research suggests that this marker might not be a reliable indicator in all cases, particularly in conditions like Leigh's disease. [] Further research is needed to identify more specific and sensitive biomarkers for TPP.

Q18: What analytical techniques are commonly employed to quantify this compound?

A18: High-performance liquid chromatography (HPLC) coupled with various detection methods, including post-column derivatization, is widely used for accurate and sensitive quantification of TPP in biological samples. []

Q19: How is the quality of this compound ensured during manufacturing and distribution?

A19: Stringent quality control measures are employed throughout the manufacturing and distribution processes to ensure the purity, potency, and stability of TPP in pharmaceutical products. []

Q20: What is known about the biocompatibility and biodegradability of this compound?

A20: TPP, being a naturally occurring coenzyme, exhibits excellent biocompatibility. While its biodegradation pathways are not fully elucidated in the provided research, it is expected to degrade into naturally occurring metabolites. []

Q21: Are there any alternative compounds or strategies being explored to address this compound deficiency or enhance its therapeutic effects?

A21: Research is ongoing to identify alternative TPP analogs with improved pharmacological properties. Additionally, strategies to enhance TPP uptake and utilization within cells are being investigated. []

Q22: What are the considerations for the recycling and waste management of this compound-containing products?

A22: While specific guidelines might vary, responsible waste management practices, including proper disposal of pharmaceutical waste, should be followed. []

Q23: What are some of the key milestones in the research and understanding of this compound?

A23: The discovery of thiamine and its role as a vital nutrient in the early 20th century marked a significant milestone. Subsequent research unraveling the structure and function of TPP as a coenzyme further advanced our understanding of its importance in metabolism. []

Q24: What are the potential areas for future research and development related to this compound?

A24: Further investigation into TPP's role in various diseases, the development of novel TPP analogs with enhanced therapeutic potential, and the exploration of targeted drug delivery systems represent promising avenues for future research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.